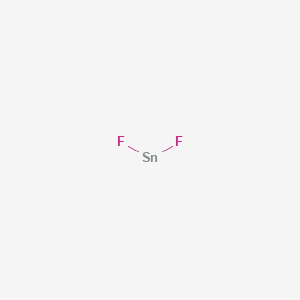
Tin(II) fluoride
Cat. No. B1218183
Key on ui cas rn:
7783-47-3
M. Wt: 156.71 g/mol
InChI Key: ANOBYBYXJXCGBS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05162547
Procedure details


A reactor equipped with stirrer, reflux condenser, dropping funnel and thermometer is charged with 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride and the charge is heated to 130° C. Then, with efficient stirring, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours at a temperature of 130°-140° C., the reaction being initially exothermic. After 3 hours at this temperature, the reaction mixture is cooled to 50° C. and to the turbid solution are added 350 ml of xylene, followed by the addition of 30 g of Prolit Rapid® (filter aid). After stirring for 15 minutes, the suspension is filtered and the filtrate is freed from solvent on a rotary evaporator. Analysis of the tin content of the residual liquid chlorohydrin ether shows that this ether still contains only about 13% of the total amount of tin catalyst, i.e. 87% of the catalyst can be separated by filtration. The liquid chlorohydrin ether (589 g) is heated to 55° C. and 336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes. After stirring for 2.5 hours at 50°-60° C. and cooling to room temperature, the suspension is filtered and the filtrate washed with xylene. The organic phase of the two-phase clear filtrate is dried over magnesium sulfate and filtered, and the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 343 g (85% of theory) of colourless 1,4-butanediol diglycidyl ether for which the following analytical values are obtained: epoxy value: 7.81 eq/kg; total chlorine content: 5.5%; hydrolysable chlorine content: 131 ppm.

Name
tin difluoride
Quantity
6.27 g
Type
catalyst
Reaction Step One



Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl>[Sn](F)F.C1(C)C(C)=CC=CC=1>[CH2:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][CH2:7][CH:9]1[O:11][CH2:10]1)[CH:9]1[O:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
180.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCO)O
|
|
Name
|
tin difluoride
|
|
Quantity
|
6.27 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Sn](F)F
|
Step Two
|
Name
|
|
|
Quantity
|
388.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Three
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reactor equipped with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to 50° C. and to the turbid solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of 30 g of Prolit Rapid® (filter aid)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is freed from solvent on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be separated by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The liquid chlorohydrin ether (589 g) is heated to 55° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 2.5 hours at 50°-60° C.
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate washed with xylene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase of the two-phase clear filtrate is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CO1)OCCCCOCC1CO1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 343 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
